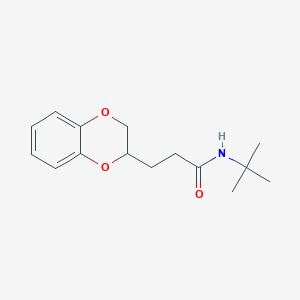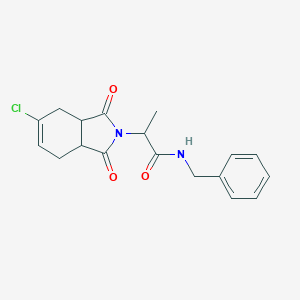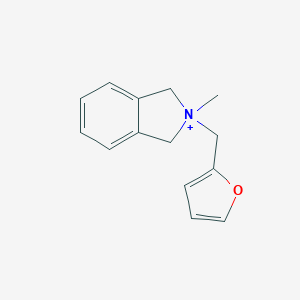
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide is an organic compound belonging to the class of benzo-1,4-dioxanes. These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide typically involves the reaction of 1,4-benzodioxane-6-amine with tert-butyl acrylate under specific conditions. The reaction is carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
- N-Boc-2,3-dihydro-1H-pyrrole
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the 1,4-benzodioxane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
713111-42-3 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33g/mol |
IUPAC-Name |
N-tert-butyl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)16-14(17)9-8-11-10-18-12-6-4-5-7-13(12)19-11/h4-7,11H,8-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YLZVQWIPUXUPFW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1 |
Kanonische SMILES |
CC(C)(C)NC(=O)CCC1COC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)




![6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B458833.png)
![6-[(2-Bromo-4-methylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458835.png)
![3-allyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458838.png)



![2-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-N-phenethyl-acetamide](/img/structure/B458843.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]-piperidin-1-ylmethanone](/img/structure/B458845.png)
